molecular formula C3H9NO5S B1357177 L-Cysteinesulfinic acid monohydrate CAS No. 207121-48-0

L-Cysteinesulfinic acid monohydrate

Cat. No.: B1357177
CAS No.: 207121-48-0
M. Wt: 171.17 g/mol
InChI Key: YQIXTMZYGQXTCZ-DKWTVANSSA-N
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Description

L-Cysteinesulfinic Acid (hydrate) is an organic compound with the chemical formula C3H7NO4S·H2O. It is a rare example of an amino acid bearing a sulfinic acid functional group. This compound is an excitatory amino acid and an agonist of metabotropic glutamate receptors. It plays a significant role in various biochemical processes, including the regulation of cardiovascular functions and oxidative stress responses .

Scientific Research Applications

L-Cysteinesulfinic Acid (hydrate) has a wide range of scientific research applications:

Safety and Hazards

L-Cysteinesulfinic acid monohydrate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

L-Cysteinesulfinic acid monohydrate has potential applications in research, particularly in the fluorescence measurement of cysteine oxidation . It is also part of Sigma’s Library of Pharmacologically Active Compounds (LOPAC 1280), a biologically annotated collection of high-quality, ready-to-screen compounds .

Biochemical Analysis

Biochemical Properties

L-Cysteinesulfinic acid monohydrate plays a significant role in biochemical reactions, particularly in the regulation of cardiovascular functions and neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is cysteine dioxygenase, which catalyzes the conversion of cysteine to this compound. This compound also acts as an agonist at several metabotropic glutamate receptors, including mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 . These interactions highlight its importance in modulating neurotransmitter activity and cardiovascular regulation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate cardiovascular functions and act as a neurotransmitter . In cellular models, it affects the fluorescence measurement of cysteine oxidation, indicating its role in oxidative stress responses . Additionally, its interaction with metabotropic glutamate receptors suggests its involvement in modulating synaptic transmission and neuronal excitability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with metabotropic glutamate receptors, where it acts as an agonist . This binding leads to the activation of downstream signaling pathways that influence neurotransmitter release and synaptic plasticity. Furthermore, this compound is involved in the regulation of cardiovascular functions through its interaction with specific receptors and enzymes . These molecular interactions underscore its role in modulating both neuronal and cardiovascular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been used in fluorescence measurements to study cysteine oxidation, indicating its role in oxidative stress responses . The compound’s stability and degradation over time are crucial for its effectiveness in experimental settings, and its long-term effects on cellular function are still being investigated.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of sulfur-containing amino acids. It is synthesized from cysteine by the enzyme cysteine dioxygenase and can be further metabolized to taurine and hypotaurine . These metabolic pathways highlight its role in maintaining sulfur amino acid homeostasis and its involvement in various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Its interaction with metabotropic glutamate receptors suggests its localization in neuronal tissues, where it modulates synaptic transmission . Additionally, its role in cardiovascular regulation indicates its presence in cardiovascular tissues. Understanding its transport and distribution is essential for elucidating its physiological functions.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Its interaction with metabotropic glutamate receptors indicates its presence in synaptic regions, influencing neurotransmitter release and synaptic plasticity Additionally, its involvement in oxidative stress responses suggests its localization in cellular compartments associated with redox regulation

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteinesulfinic Acid (hydrate) can be synthesized through the oxidation of L-cysteine by reactive oxygen species. The enzyme cysteine dioxygenase catalyzes the conversion of L-cysteine to L-Cysteinesulfinic Acid. This reaction typically occurs under physiological conditions, with the presence of oxygen and specific cofactors .

Industrial Production Methods

Industrial production of L-Cysteinesulfinic Acid (hydrate) involves the use of biotechnological processes, where microbial fermentation is employed to produce L-cysteine, which is then oxidized to L-Cysteinesulfinic Acid. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinesulfinic Acid (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteinesulfinic Acid (hydrate) is unique due to its sulfinic acid functional group, which imparts distinct chemical reactivity and biological activity. Its role as an agonist of metabotropic glutamate receptors and its involvement in oxidative stress responses set it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-3-sulfinopropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIXTMZYGQXTCZ-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017569
Record name 3-Sulfino-L-alanine hydrate (1:1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207121-48-0
Record name 3-Sulfino-L-alanine hydrate (1:1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteinesulfinic Acid Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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